molecular formula C12H13NO2 B13256034 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B13256034
M. Wt: 203.24 g/mol
InChI Key: BFELXVZFCYDGQQ-UHFFFAOYSA-N
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Description

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2. This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a methyl(prop-2-yn-1-yl)amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 3-methyl-4-aminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism by which 3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-methyl-4-[methyl(prop-2-ynyl)amino]benzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-7-13(3)11-6-5-10(12(14)15)8-9(11)2/h1,5-6,8H,7H2,2-3H3,(H,14,15)

InChI Key

BFELXVZFCYDGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(C)CC#C

Origin of Product

United States

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